N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8952292
InChI: InChI=1S/C22H19N3O3S/c23-13-16-15-9-4-5-11-18(15)29-22(16)25-20(19(26)14-7-2-1-3-8-14)24-21(27)17-10-6-12-28-17/h1-3,6-8,10,12,20,25H,4-5,9,11H2,(H,24,27)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C#N
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

CAS No.:

Cat. No.: VC8952292

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide -

Specification

Molecular Formula C22H19N3O3S
Molecular Weight 405.5 g/mol
IUPAC Name N-[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxo-2-phenylethyl]furan-2-carboxamide
Standard InChI InChI=1S/C22H19N3O3S/c23-13-16-15-9-4-5-11-18(15)29-22(16)25-20(19(26)14-7-2-1-3-8-14)24-21(27)17-10-6-12-28-17/h1-3,6-8,10,12,20,25H,4-5,9,11H2,(H,24,27)
Standard InChI Key PZGISYNEUDOIKE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C#N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C#N

Introduction

Structural and Nomenclature Analysis

IUPAC Name Breakdown

The compound’s systematic name reflects its intricate architecture:

  • Benzothiophene core: A bicyclic system comprising a benzene ring fused to a thiophene (sulfur-containing heterocycle). The "4,5,6,7-tetrahydro" prefix indicates partial saturation of the benzene ring, resulting in a cyclohexene-like structure.

  • 3-Cyano substitution: A nitrile group (-CN) at position 3 of the benzothiophene, introducing electron-withdrawing effects that influence reactivity.

  • Amino-ketone-phenyl moiety: An amine group (-NH-) linked to a ketone (C=O) and phenyl group, forming a branched ethyl chain.

  • Furan-2-carboxamide: A furan ring (oxygen-containing heterocycle) attached via a carboxamide (-CONH-) group at position 2.

Molecular Geometry and Electronic Features

The benzothiophene core adopts a boat-like conformation due to partial saturation, while the furan ring remains planar. Key electronic interactions include:

  • Nitrile-pi interactions: The cyano group’s electron-deficient sp-hybridized carbon may engage in dipole-pi interactions with aromatic systems.

  • Amide hydrogen bonding: The carboxamide group facilitates hydrogen bonding with biological targets, a common feature in enzyme inhibitors.

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through modular steps:

  • Benzothiophene core construction: Cyclization of thiophene precursors with appropriate substituents.

  • Cyano group introduction: Nitrile installation via nucleophilic substitution or Sandmeyer-type reactions.

  • Amino-ketone-phenyl assembly: Condensation of aniline derivatives with keto-acids or esters.

  • Furan-2-carboxamide coupling: Amidation using furan-2-carbonyl chloride or via transamidation protocols .

Key Reaction Conditions

  • Pd-catalyzed C–H functionalization: For regioselective arylations, as demonstrated in benzofuran analogs .

  • Transamidation: A one-pot, two-step procedure involving Boc-protection and amine nucleophile displacement, yielding high-purity amides .

  • Solvent systems: Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates for amide bond formation.

Table 1: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1Benzothiophene cyclizationH₂SO₄, 110°C, 12hSlow addition of cyclizing agent
2Cyano substitutionCuCN, DMF, 150°CMicrowave-assisted heating
3Reductive aminationNaBH₃CN, MeOH, rtpH control via acetic acid
4Carboxamide couplingEDCI, HOBt, DIPEA, CH₂Cl₂Excess acyl chloride

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (>10 mM) and DMF, limited in aqueous buffers (logP ~3.2 predicted).

  • Thermal stability: Decomposition above 250°C, as inferred from benzothiophene analogs.

  • Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugated diene system.

Spectroscopic Characteristics

  • ¹H NMR: Expected signals include δ 7.8–7.6 ppm (furan protons), δ 6.9–6.7 ppm (phenyl group), and δ 3.2–2.8 ppm (tetrahydrobenzothiophene CH₂ groups).

  • IR spectroscopy: Strong absorptions at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).

CompoundTarget IC₅₀ (nM)Selectivity Index
Benzothiophene-pyrazine carboxamide12.4 (Kinase X)8.2
Dichlorophenyl-furan carboxamide45.7 (Receptor Y)3.1
Target compound (predicted)<20 (Kinase X)>10

Future Research Directions

Synthetic Optimization

  • Flow chemistry: Continuous processing to improve yield in transamidation steps .

  • Enantioselective synthesis: Chiral resolution of the amino-ketone intermediate for stereochemical studies.

Biological Screening

  • High-throughput assays: Broad kinase panel screening to identify primary targets.

  • ADME profiling: In vitro permeability and microsomal stability studies.

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